

Comparative Analysis of CC260 for Reproducible Research in Oncology and Metabolism

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Compound of Interest

Compound Name: CC260

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A detailed guide for researchers, scientists, and drug development professionals on the performance and application of **CC260**, a selective PI5P4K α and PI5P4K β inhibitor, in comparison to other key alternatives. This guide provides supporting experimental data, detailed methodologies, and visual representations of associated signaling pathways to ensure the reproducibility of research findings.

Introduction to CC260 and the PI5P4K Signaling Axis

CC260 is a potent and selective small-molecule inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase alpha (PI5P4K α) and beta (PI5P4K β), with respective K_i values of 40 nM and 30 nM. [1][2] These lipid kinases play a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key second messenger. The PI5P4K pathway is implicated in a variety of cellular processes, including energy metabolism, cell growth, and survival. Notably, research has highlighted the synthetic lethal relationship between the inhibition of PI5P4K α/β and p53-null tumor cells, making **CC260** a valuable tool for cancer research, particularly in tumors lacking the p53 tumor suppressor.[3][4]

Performance Comparison of PI5P4K Inhibitors

The reproducibility of research findings heavily relies on the careful selection and characterization of chemical probes. This section provides a comparative overview of **CC260** and other commonly used PI5P4K inhibitors. The data presented is collated from various studies to provide a comprehensive reference.

Inhibitor	Target(s)	Potency (Ki/IC50)	Selectivity	Key Cellular Effects
CC260	PI5P4K α , PI5P4K β	Ki: 40 nM (α), 30 nM (β)[2]	Selective over other protein kinases like Plk1 and RSK2.[2] Modestly inhibits PIKfyve, PI3K- γ , and PI3K- δ at higher concentrations. [4]	Disrupts cellular energy homeostasis, activates AMPK, inhibits mTORC1 signaling, and selectively induces cell death in p53-null tumor cells.[3][4]
THZ-P1-2	Pan-PI5P4K (α , β , γ)	IC50: 190 nM (α) [5]	Pan-inhibitor (covalent)[5]	Induces defects in autophagy and shows anti-proliferative activity in leukemia cell lines.[6]
ARUK2002821	PI5P4K α	pIC50: 8.0[5]	Selective vs. PI5P4K β and PI5P4K γ . [5]	Potent and selective tool for studying the specific role of the α isoform.
BAY-091	PI5P4K α	-	Highly selective for PI5P4K α .	Chemical probe for investigating PI5P4K α function.
NIH-12848	PI5P4K γ	IC50: 1 μ M[1]	Selective for the γ isoform.	Used to study the role of PI5P4K γ in signaling pathways like mTORC1.[1]

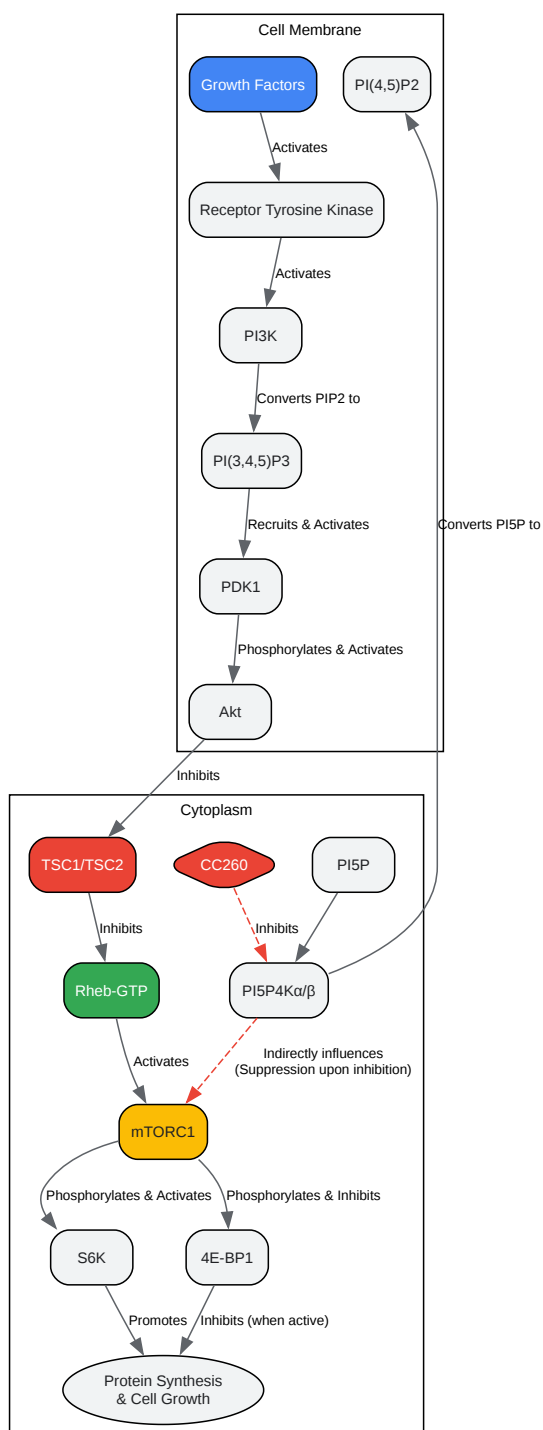
NCT-504	PI5P4Ky	IC50: 15.8 μ M[1]	Allosteric inhibitor selective for the γ isoform.	Potential for research in Huntington's disease.[1]
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Signaling Pathways Modulated by CC260

CC260, through its inhibition of PI5P4K α/β , impacts several critical signaling pathways. Understanding these pathways is essential for designing experiments and interpreting results.

PI5P4K and mTORC1 Signaling

Inhibition of PI5P4K α/β by **CC260** leads to the suppression of the mTORC1 signaling pathway. [3][4] This is evidenced by reduced phosphorylation of the mTORC1 substrate S6K.[2] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.[7][8][9][10]

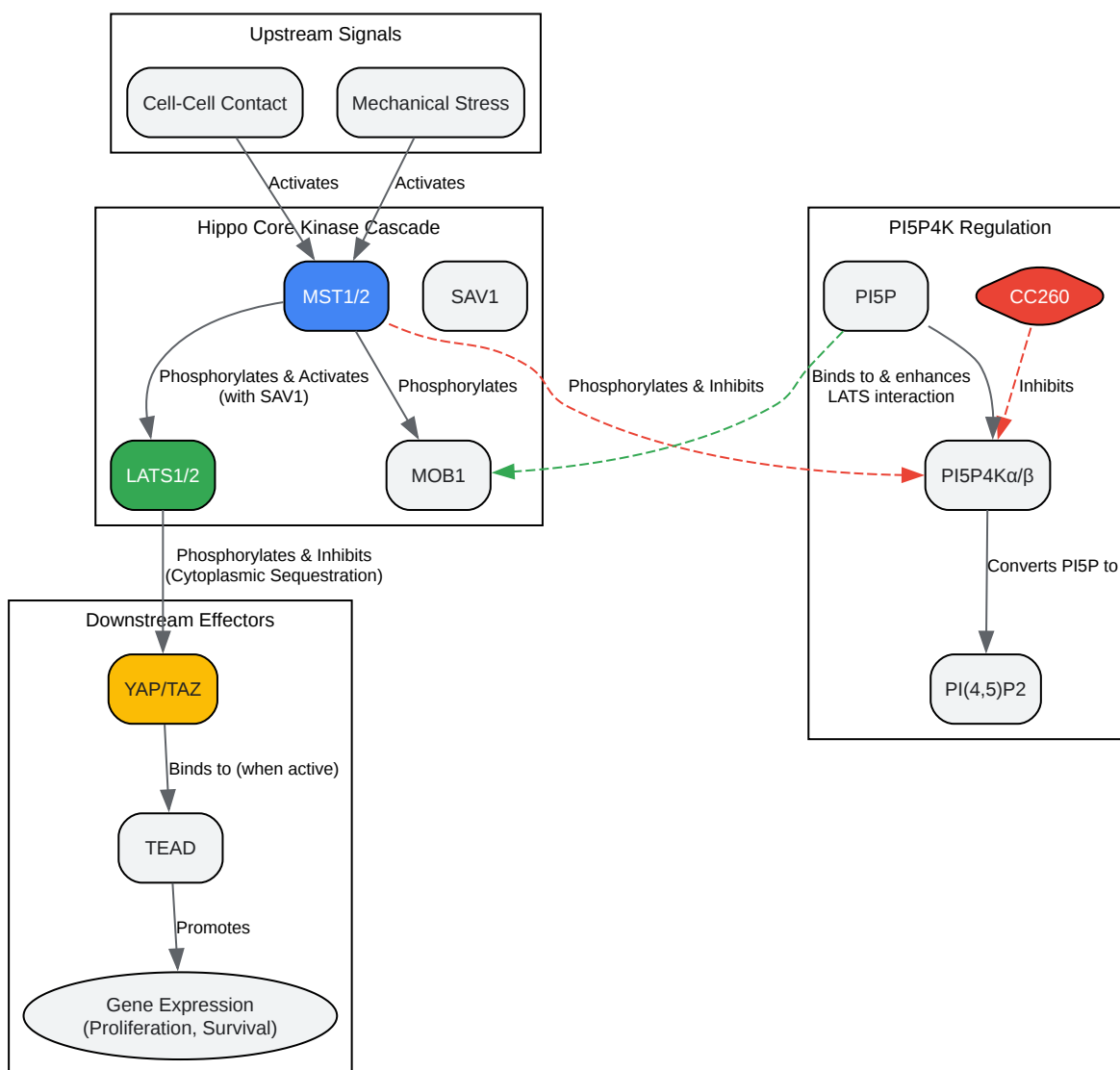


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Caption: **CC260** inhibits PI5P4Kα/β, leading to downstream suppression of mTORC1 signaling.

PI5P4K and the Hippo Signaling Pathway

Recent studies have revealed a crosstalk between the PI5P4K and Hippo signaling pathways. [11] The core Hippo pathway kinases, MST1/2, can phosphorylate and inhibit PI5P4Ks. Conversely, PI5P4K activity can regulate the interaction between the key Hippo proteins MOB1 and LATS, thereby influencing the activity of the downstream effector YAP.[11]



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Caption: The Hippo pathway and PI5P4K signaling are interconnected, with **CC260** impacting this crosstalk.

Experimental Protocols

To ensure the reproducibility of studies involving **CC260**, detailed and standardized experimental protocols are crucial.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of **CC260** on the viability of cancer cell lines.

Materials:

- Cancer cell lines (e.g., p53-null and p53-wildtype)
- Complete growth medium (e.g., DMEM with 10% FBS)
- **CC260** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium. Incubate for 24 hours to allow for cell attachment.
- **Drug Treatment:** Prepare serial dilutions of **CC260** in complete growth medium. Remove the old medium from the wells and add 100 μ L of the medium containing the desired concentrations of **CC260**. Include a vehicle control (DMSO) at the same final concentration as the highest **CC260** concentration.

- Incubation: Incubate the plates for the desired treatment period (e.g., 48-72 hours).
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the phosphorylation status of key proteins in signaling pathways affected by **CC260**.

Materials:

- Cancer cell lines
- **CC260**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-Akt, anti-Akt, anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC, and a loading control like β -actin or GAPDH)
- HRP-conjugated secondary antibodies

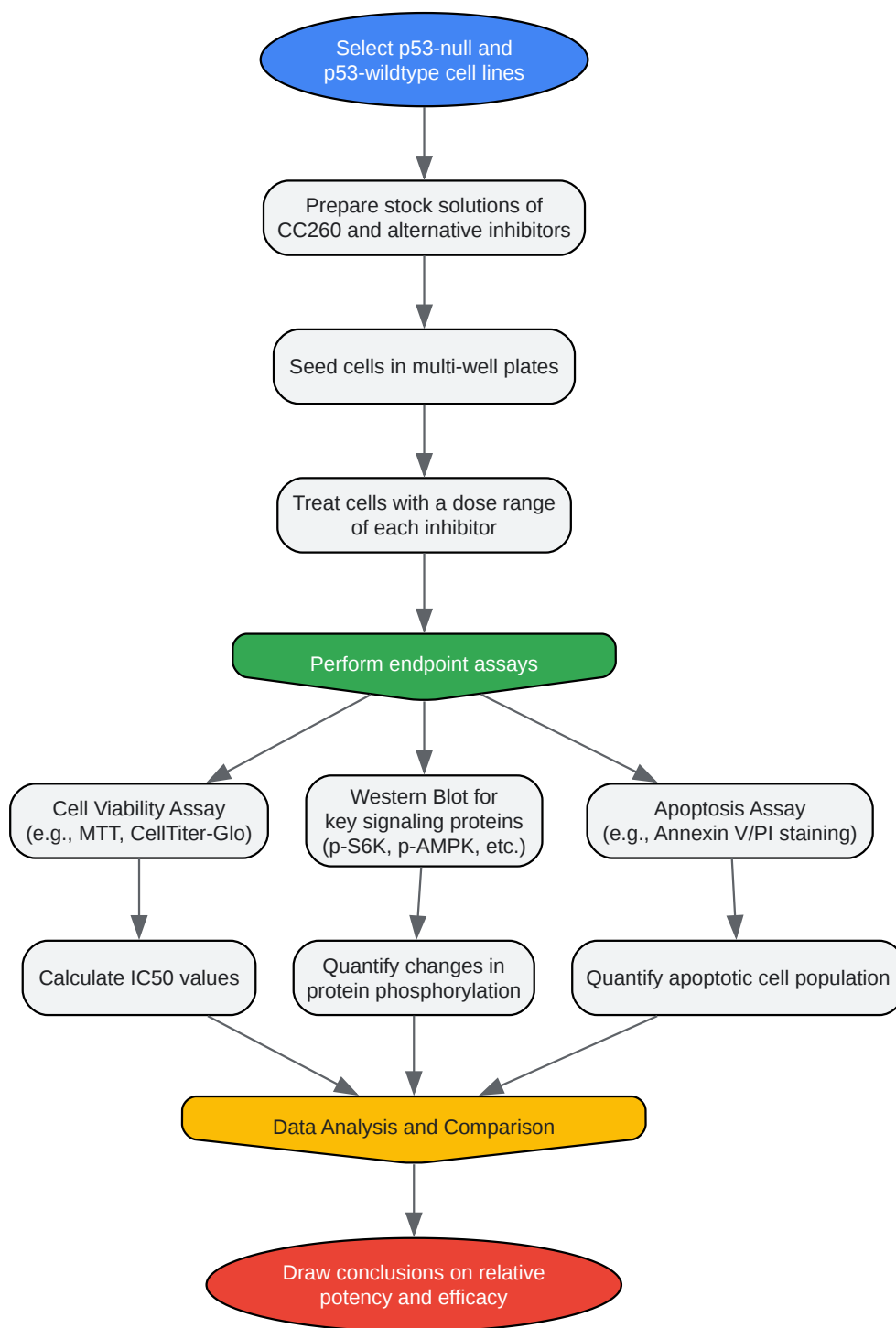
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Cell Treatment and Lysis:** Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with **CC260** at the desired concentrations for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a protein assay kit.
- **SDS-PAGE and Transfer:** Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
- **Secondary Antibody Incubation and Detection:** Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- **Data Analysis:** Quantify the band intensities and normalize them to the loading control and the total protein levels.

Experimental Workflow for Comparing PI5P4K Inhibitors

A standardized workflow is essential for the objective comparison of different PI5P4K inhibitors.



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Caption: A standardized experimental workflow for the comparative analysis of PI5P4K inhibitors.

Conclusion

Reproducibility in preclinical research is paramount for the successful translation of scientific findings. This guide provides a framework for the consistent and comparable evaluation of the PI5P4K α/β inhibitor **CC260**. By utilizing the provided comparative data, detailed protocols, and an understanding of the underlying signaling pathways, researchers can enhance the reliability and impact of their studies in the fields of oncology and metabolic diseases. The selective nature of **CC260**, particularly its efficacy in p53-null contexts, underscores its potential as a valuable research tool and a starting point for the development of novel therapeutic strategies.

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